molecular formula C18H27N3O B2782445 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone CAS No. 501104-54-7

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone

Cat. No.: B2782445
CAS No.: 501104-54-7
M. Wt: 301.434
InChI Key: ZPDAUOSCESSTHF-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a piperidyl ketone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone typically involves the reaction of 2,3-dimethylphenylpiperazine with a suitable piperidyl ketone precursor under controlled conditions. One common method includes the use of protected 1,2-diamines reacting with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can also afford a series of enantiomerically enriched piperidines in good yields .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Scientific Research Applications

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone include:

    Piperine: Found in black pepper, known for its bioactive properties.

    Evodiamine: Isolated from Evodia rutaecarpa, exhibits anticancer effects.

    Matrine: Derived from Sophora flavescens, has various pharmacological activities.

    Berberine: Found in several plants, known for its antimicrobial and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its unique combination of a piperazine ring with a 2,3-dimethylphenyl group and a piperidyl ketone moiety.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDAUOSCESSTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329485
Record name [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501104-54-7
Record name [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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